![molecular formula C23H23NO3 B269336 N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide](/img/structure/B269336.png)
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide, also known as BMEB, is a synthetic compound that has been extensively studied for its potential use in scientific research. BMEB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide has been shown to selectively block certain types of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation. N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide achieves this by binding to a specific site on the channel, thereby preventing the flow of ions through the channel.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide has been found to have a range of biochemical and physiological effects, including reducing pain sensitivity, decreasing inflammation, and modulating the activity of various ion channels. N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide has also been shown to have potential neuroprotective effects, making it a promising candidate for further research in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide in lab experiments is its high selectivity for certain types of ion channels, which allows for more precise investigation of specific biological processes. However, one limitation of N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide is its potential toxicity at high concentrations, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide. One area of interest is in the development of new drugs that target specific ion channels, such as TRPV1, for the treatment of pain and other conditions. Another potential direction is in the investigation of the neuroprotective effects of N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide and to identify any potential side effects or limitations in its use.
Synthesemethoden
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide can be synthesized through a multi-step process involving the reaction of benzylamine with 3-(2-phenoxyethoxy)benzoyl chloride, followed by the addition of methylamine. The resulting compound can then be purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide has been utilized in various scientific research studies due to its potential as a tool for investigating various biological processes. One area of research where N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide has been particularly useful is in the study of ion channels, which are important membrane proteins that play a crucial role in the electrical signaling of neurons and other cells.
Eigenschaften
Produktname |
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide |
---|---|
Molekularformel |
C23H23NO3 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C23H23NO3/c1-24(18-19-9-4-2-5-10-19)23(25)20-11-8-14-22(17-20)27-16-15-26-21-12-6-3-7-13-21/h2-14,17H,15-16,18H2,1H3 |
InChI-Schlüssel |
LVPFJCGRSJZHDO-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.